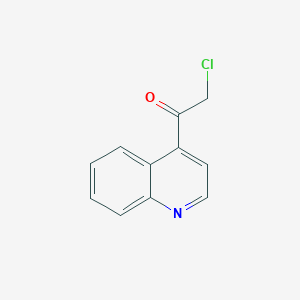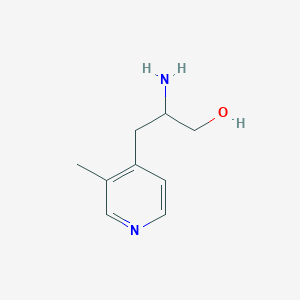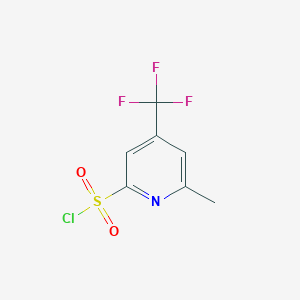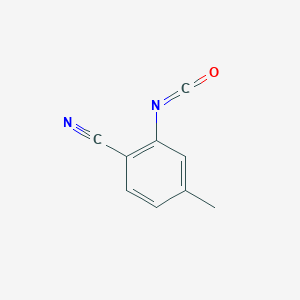
2-Isocyanato-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O. It is used in various scientific experiments and industries due to its unique chemical properties. This compound is known for its reactivity and versatility in different chemical reactions, making it a valuable substance in research and industrial applications.
Preparation Methods
2-Isocyanato-4-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with phosgene in the presence of a base . The reaction conditions typically include a temperature range of 0-50°C and a solvent such as dichloromethane. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Isocyanato-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and other derivatives.
Common reagents used in these reactions include alcohols, amines, and water. Major products formed from these reactions are urethanes, ureas, and carbon dioxide .
Scientific Research Applications
2-Isocyanato-4-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial applications .
Comparison with Similar Compounds
2-Isocyanato-4-methylbenzonitrile can be compared with other similar compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the nitrile group.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes with different properties.
The uniqueness of this compound lies in its combination of the isocyanate and nitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-isocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3 |
InChI Key |
YWTZHJBEKOVGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


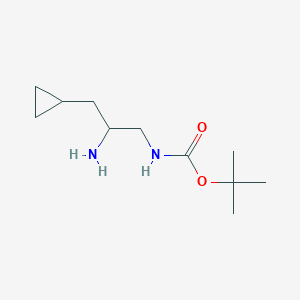
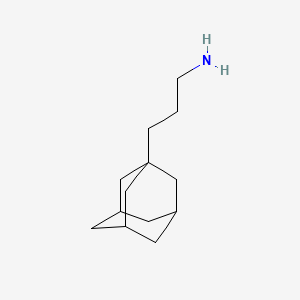

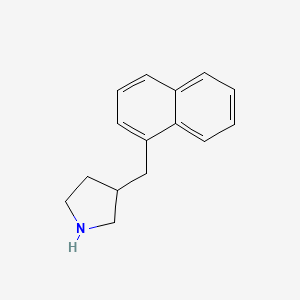
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
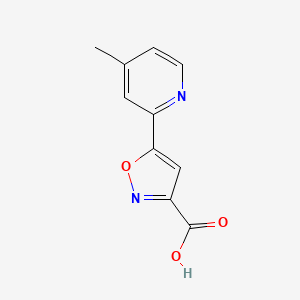
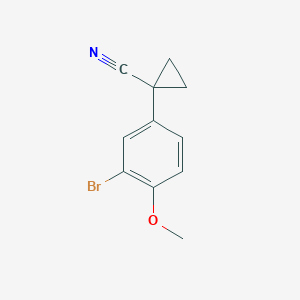

amine](/img/structure/B13585558.png)

